![molecular formula C14H13NO3 B2444749 6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione CAS No. 181277-27-0](/img/structure/B2444749.png)
6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione
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Overview
Description
“6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione” is a molecule with a pyran-2,4-dione ring system . It has a molecular formula of C14H13NO3 and an average mass of 243.258 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyran-2,4-dione ring system . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis of Pyran Derivatives
Pyran derivatives, including “6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione”, have been synthesized using a multicomponent reaction (MCR) approach . This approach is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . Pyran derivatives have a broad spectrum of biological and pharmaceutical properties, making them of great interest to synthetic chemists .
Biological and Pharmaceutical Properties
Pyran derivatives, including “6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione”, have a wide range of biological and pharmaceutical properties . These include anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor properties, and more . This makes them valuable in the development of new drugs and treatments.
Herbicidal Applications
“6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione” derivatives have been discovered as novel herbicidal leads . These compounds have shown good pre-emergent herbicidal activity against a variety of weeds . This suggests potential for the development of new herbicides.
Crop Safety
In addition to their herbicidal activity, “6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione” derivatives have shown good crop safety for wheat, soybean, millet, and sorghum . This makes them a promising option for weed control in these crops.
Disruption of Carbon Metabolism in Weeds
Preliminary studies suggest that the growth inhibition of weeds by “6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione” derivatives might result from the disruptions of carbon metabolism . This provides insight into the mode of action of these compounds.
Disruption of Cytoskeleton Formation in Weeds
In addition to disrupting carbon metabolism, “6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione” derivatives may also disrupt the formation of a cytoskeleton in weeds . This further contributes to their herbicidal activity.
properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(3-methylphenyl)iminomethyl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-4-3-5-11(6-9)15-8-12-13(16)7-10(2)18-14(12)17/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWCGUDNVRARSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C=C(OC2=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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